2-(2-Hydroxyethyl)pyrrolidine-3,4-diol
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Overview
Description
2-(2-Hydroxyethyl)pyrrolidine-3,4-diol is an organic compound belonging to the class of pyrrolidines, which are characterized by a five-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol typically involves the reaction of pyrrolidine derivatives with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent attachment to the pyrrolidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-(2-Hydroxyethyl)pyrrolidine-3,4-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and inflammatory responses .
Comparison with Similar Compounds
Pyrrolidine-3,4-diol: Lacks the hydroxyethyl group but shares similar structural features.
2-(2-Hydroxyethyl)pyrrolidine: Similar structure but without the additional hydroxyl groups on the pyrrolidine ring.
Uniqueness: 2-(2-Hydroxyethyl)pyrrolidine-3,4-diol is unique due to the presence of both hydroxyethyl and diol functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
921192-39-4 |
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Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-2-1-4-6(10)5(9)3-7-4/h4-10H,1-3H2 |
InChI Key |
KHKQVMZXGURLQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(N1)CCO)O)O |
Origin of Product |
United States |
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